molecular formula C6H5BrClNO B2457588 3-Bromo-4-chloro-2-methoxypyridine CAS No. 1211524-10-5

3-Bromo-4-chloro-2-methoxypyridine

Cat. No.: B2457588
CAS No.: 1211524-10-5
M. Wt: 222.47
InChI Key: RFHKYPBXCPFNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-chloro-2-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-2-methoxypyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 2-methoxypyridine. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available pyridine derivatives. The process may include steps such as halogenation, purification, and crystallization to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-methoxypyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound .

Scientific Research Applications

3-Bromo-4-chloro-2-methoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the development of biologically active molecules.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-methoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would depend on the specific molecular targets and pathways it interacts with. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-4-methoxypyridine
  • 3-Bromo-2-methylpyridine
  • 4-Bromo-2-methylpyridine

Uniqueness

3-Bromo-4-chloro-2-methoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be suitable .

Properties

IUPAC Name

3-bromo-4-chloro-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHKYPBXCPFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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